Endothal-sodium

概要

説明

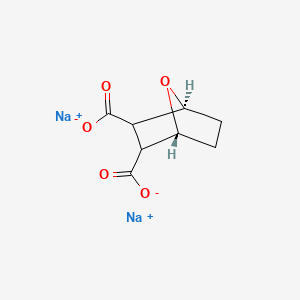

Endothal-sodium, also known as sodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate, is a chemical compound primarily used as a herbicide. It is effective in controlling both terrestrial and aquatic weeds. The compound is known for its selective contact herbicidal properties, meaning it damages the cells of susceptible plants at the point of contact without affecting the roots or tubers .

準備方法

Synthetic Routes and Reaction Conditions: Endothal-sodium is synthesized through the reaction of endothall acid with sodium hydroxide. The process involves the neutralization of endothall acid to form the sodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The endothall acid is dissolved in water, and sodium hydroxide is added gradually while maintaining the temperature and pH. The resulting solution is then concentrated and crystallized to obtain pure this compound .

化学反応の分析

Types of Reactions: Endothal-sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form endothall acid and sodium hydroxide.

Oxidation: Under oxidative conditions, this compound can be converted to various oxidized products, depending on the oxidizing agent used.

Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations.

Major Products Formed: The major products formed from these reactions include endothall acid, various oxidized derivatives, and substituted endothall compounds .

科学的研究の応用

Endothal-sodium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies involving herbicidal activity.

Biology: this compound is employed in studies related to plant physiology and biochemistry, particularly in understanding the mechanisms of herbicide action.

Medicine: Research has explored the potential use of this compound in controlling unwanted plant growth in medical settings, such as in the production of medicinal plants.

Industry: It is widely used in agriculture for weed control in crops like cotton, potatoes, and alfalfa.

作用機序

Endothal-sodium exerts its herbicidal effects by inhibiting protein phosphatases, specifically protein phosphatase 2A. This inhibition disrupts cellular processes such as respiration and photosynthesis, leading to cell death in susceptible plants. The compound causes ion leakage, reduced oxygen consumption, and decreased photosynthetic oxygen evolution, ultimately resulting in the death of the plant .

類似化合物との比較

Cantharidin: Both endothal-sodium and cantharidin are protein phosphatase inhibitors, but cantharidin is derived from natural sources, whereas this compound is synthetic.

Diquat: Another herbicide used for aquatic weed control, but it acts through a different mechanism involving the generation of reactive oxygen species.

Paraquat: Similar to diquat, it generates reactive oxygen species to exert its herbicidal effects.

Uniqueness: this compound is unique in its selective contact herbicidal action and its specific inhibition of protein phosphatase 2A. Unlike other herbicides that may affect a broader range of cellular processes, this compound’s targeted action makes it effective in controlling specific types of weeds without causing extensive damage to non-target plants .

生物活性

Endothal-sodium, a contact herbicide used primarily for controlling aquatic weeds, exhibits significant biological activity that has been the subject of various studies. This article provides an overview of its biological effects, mechanisms of action, environmental impact, and relevant case studies.

Overview of this compound

This compound is a member of the endothall family, which includes various formulations such as dipotassium and monoamine salts. These compounds are utilized in aquatic environments to manage submerged macrophytes and algae due to their efficacy in disrupting plant physiological processes.

This compound operates primarily by affecting plant cell membranes, leading to cell lysis and ultimately plant death. It disrupts the normal physiological functions of targeted aquatic plants, particularly affecting photosynthesis and nutrient uptake. The compound's mode of action involves:

- Cell Membrane Disruption : this compound alters the permeability of cell membranes, causing leakage of cellular contents.

- Inhibition of Photosynthesis : By impairing chlorophyll function, it reduces the plant's ability to convert light energy into chemical energy.

- Growth Regulation : The herbicide affects hormonal balance within plants, leading to stunted growth or complete cessation of development.

Microbial Degradation

The degradation of this compound in aquatic environments is predominantly facilitated by microbial activity. Studies have shown that specific bacteria can utilize endothal as a carbon source, thereby enhancing its breakdown. Key findings include:

- Microbial Communities : The presence of microbial communities previously exposed to endothal significantly accelerates its degradation rates .

- Degradation Pathways : Microbial degradation is the primary pathway for endothal breakdown, with minimal contributions from volatilization or photolysis .

Toxicity to Aquatic Organisms

This compound exhibits varying toxicity levels depending on its formulation:

- Dipotassium Salt : Generally safe for fish at concentrations between 100-500 ppm .

- Monoamine Salt (Hydrothol 191) : Highly toxic to fish at concentrations above 0.3 ppm, with lethal effects observed in controlled studies .

The ecological risk assessment indicates that while endothal poses risks to aquatic organisms, particularly with Hydrothol 191 formulations, these risks are manageable when applied according to recommended guidelines.

Efficacy in Aquatic Environments

A mesocosm study evaluated the degradation dynamics of endothal under various conditions. Key results included:

- Isomer Variability : Two isomers of endothal were identified, with Isomer-1 degrading more rapidly than Isomer-2 after an initial lag phase .

- Environmental Factors : The presence of sediment significantly influenced degradation rates; without sediment, degradation was negligible .

Toxicological Studies

Toxicological evaluations have highlighted the acute dermal toxicity associated with this compound applications. For instance:

- Acute Exposure Risk : Studies indicate that accidental exposure can lead to significant health risks for workers handling endothal formulations. Protective measures are recommended during application .

- Chronic Health Effects : Long-term exposure assessments reveal potential chronic health risks, necessitating careful monitoring and adherence to safety guidelines .

Data Summary

特性

IUPAC Name |

disodium;(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4+,5?,6?;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHVZWWRFMCBAZ-VOWQPRLISA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-67-9 | |

| Record name | Endothal-sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。